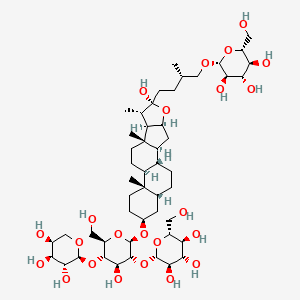
Cy3-PEG3-TCO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG3-TCO4 is a dye derivative of Cyanine 3 (Cy3) containing three polyethylene glycol (PEG) units. This compound is notable for its trans-cyclooctene (TCO) group, which enables it to undergo the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules . This unique property makes this compound a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG3-TCO4 involves the conjugation of Cyanine 3 with three PEG units and a TCO group. The reaction typically occurs under mild conditions to preserve the functional groups’ integrity. The process begins with the activation of Cyanine 3, followed by the attachment of PEG units through a series of coupling reactions. Finally, the TCO group is introduced to complete the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cy3-PEG3-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications .
Common Reagents and Conditions: The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as reactants. The reaction conditions are mild, often occurring at room temperature and in aqueous environments .
Major Products: The major products of the iEDDA reaction involving this compound are conjugates formed between the TCO group of this compound and the tetrazine-functionalized molecules. These conjugates are stable and can be used for various downstream applications .
Scientific Research Applications
Cy3-PEG3-TCO4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for labeling and imaging due to its fluorescent properties. In biology, it is employed in cellular and molecular imaging to study biological processes in real-time. In medicine, this compound is used in diagnostic imaging and targeted drug delivery. In industry, it is utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Cy3-PEG3-TCO4 involves its TCO group undergoing the iEDDA reaction with tetrazine-functionalized molecules. This reaction is highly specific and efficient, allowing for the precise labeling and imaging of target molecules. The fluorescent properties of this compound enable the visualization of these interactions, providing valuable insights into various biological and chemical processes .
Comparison with Similar Compounds
Cy3-PEG3-TCO4 is unique due to its combination of Cyanine 3 dye, three PEG units, and a TCO group. Similar compounds include other Cyanine 3 derivatives with different functional groups or PEG chain lengths. For example, Cy3-PEG2-TCO and Cy3-PEG4-TCO are similar compounds with two and four PEG units, respectively. The choice of compound depends on the specific application and desired properties .
Properties
Molecular Formula |
C47H67ClN4O6 |
|---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h6-7,13-16,18,21-26,37H,8-12,17,19-20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6+; |
InChI Key |
NJBWKPTVPKFBIE-UHDJGPCESA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


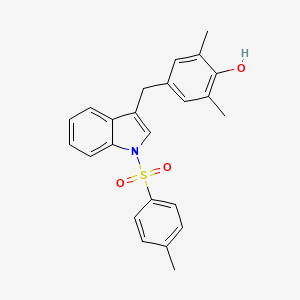
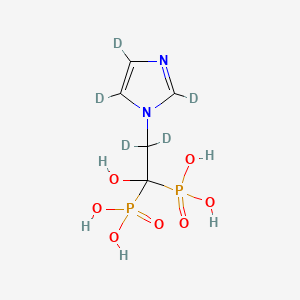
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
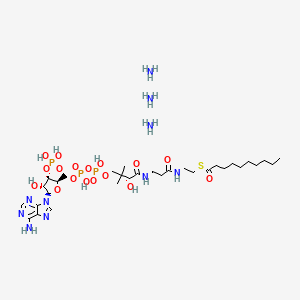
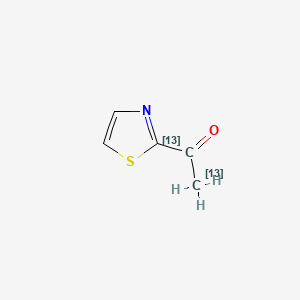
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

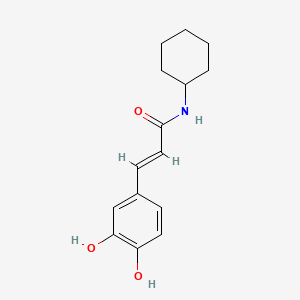
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
